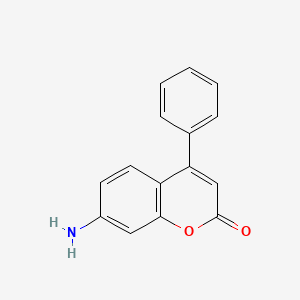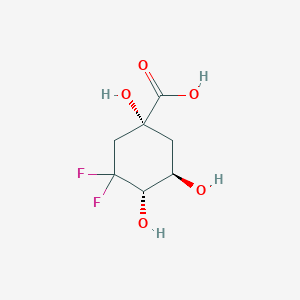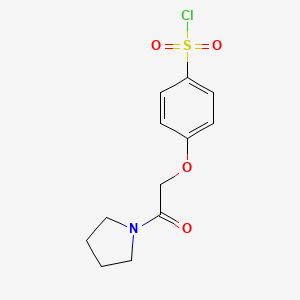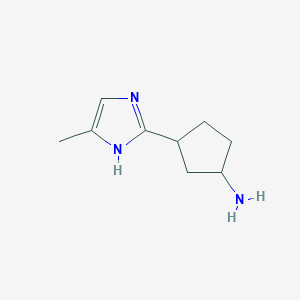![molecular formula C16H17NO B12831757 6-(tert-Butyl)dibenzo[b,d]furan-4-amine](/img/structure/B12831757.png)
6-(tert-Butyl)dibenzo[b,d]furan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(tert-Butyl)dibenzo[b,d]furan-4-amine: is an organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring. The tert-butyl group attached to the dibenzofuran core enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)dibenzo[b,d]furan-4-amine typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives in the presence of a suitable catalyst.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The final step involves the introduction of the amine group at the 4-position of the dibenzofuran core. This can be achieved through nucleophilic substitution reactions using suitable amine precursors.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(tert-Butyl)dibenzo[b,d]furan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and related compounds.
Substitution Products: Various substituted dibenzofuran derivatives.
Applications De Recherche Scientifique
Chemistry: 6-(tert-Butyl)dibenzo[b,d]furan-4-amine is used as a building block in organic synthesis
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as anti-cancer agents, anti-inflammatory drugs, and other medicinal applications.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 6-(tert-Butyl)dibenzo[b,d]furan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to changes in protein conformation and function, ultimately affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
- 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine
- 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan
Comparison: 6-(tert-Butyl)dibenzo[b,d]furan-4-amine stands out due to its unique combination of a tert-butyl group and an amine group on the dibenzofuran core. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs. The presence of the tert-butyl group enhances stability, while the amine group provides a site for further functionalization, making it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C16H17NO |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
6-tert-butyldibenzofuran-4-amine |
InChI |
InChI=1S/C16H17NO/c1-16(2,3)12-8-4-6-10-11-7-5-9-13(17)15(11)18-14(10)12/h4-9H,17H2,1-3H3 |
Clé InChI |
SSJCWACHGSSFOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC2=C1OC3=C2C=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)


![2-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B12831724.png)


![calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
![N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride](/img/structure/B12831746.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12831747.png)
![1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12831749.png)


